N-benzyl-2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)acetamide
Description
N-Benzyl-2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)acetamide is a sulfur-containing heterocyclic compound featuring a 1,2,4-thiadiazole core substituted with a 4-methoxyphenyl group at position 3 and a thioether-linked acetamide moiety at position 3.
Properties
IUPAC Name |
N-benzyl-2-[[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2S2/c1-23-15-9-7-14(8-10-15)17-20-18(25-21-17)24-12-16(22)19-11-13-5-3-2-4-6-13/h2-10H,11-12H2,1H3,(H,19,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVTQDHNNXGZASU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NSC(=N2)SCC(=O)NCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 3-(4-Methoxyphenyl)-1,2,4-Thiadiazole-5-Thiol
Reagents :
- 4-Methoxybenzothioamide (1.0 eq)
- Hydrazine hydrate (1.2 eq)
- Carbon disulfide (1.5 eq)
- Sodium hydroxide (1.0 eq)
- Ethanol (solvent)
Procedure :
- Dissolve 4-methoxybenzothioamide (10 mmol) and hydrazine hydrate (12 mmol) in ethanol (50 mL).
- Add NaOH (10 mmol) and CS₂ (15 mmol), then reflux at 80°C for 4–6 hours.
- Acidify with concentrated HCl to pH 2–3 to precipitate the thiol.
- Filter and recrystallize from ethanol/water (1:1) to yield 3-(4-methoxyphenyl)-1,2,4-thiadiazole-5-thiol (68–72% yield).
Characterization :
Synthesis of N-Benzyl-2-Chloroacetamide
Reagents :
- Chloroacetyl chloride (1.1 eq)
- Benzylamine (1.0 eq)
- Triethylamine (1.5 eq)
- Dichloromethane (solvent)
Procedure :
- Add chloroacetyl chloride (11 mmol) dropwise to a stirred solution of benzylamine (10 mmol) and triethylamine (15 mmol) in DCM (30 mL) at 0°C.
- Stir for 2 hours at room temperature.
- Wash with water, dry over Na₂SO₄, and concentrate to obtain N-benzyl-2-chloroacetamide (85–90% yield).
Characterization :
- ¹H NMR (CDCl₃) : δ 7.32–7.25 (m, 5H, ArH), 6.21 (s, 1H, NH), 4.44 (d, J = 5.6 Hz, 2H, CH₂Ph), 4.12 (s, 2H, ClCH₂).
S-Alkylation to Form Target Compound
Reagents :
- 3-(4-Methoxyphenyl)-1,2,4-thiadiazole-5-thiol (1.0 eq)
- N-Benzyl-2-chloroacetamide (1.1 eq)
- Piperidine (1.5 eq)
- Acetonitrile (solvent)
Procedure :
- Mix the thiol (5 mmol), N-benzyl-2-chloroacetamide (5.5 mmol), and piperidine (7.5 mmol) in acetonitrile (30 mL).
- Reflux at 60°C for 4–6 hours.
- Concentrate under vacuum and purify via silica gel chromatography (ethyl acetate/hexane, 3:7) to isolate the product (65–70% yield).
Characterization :
- ¹H NMR (DMSO-d₆) : δ 8.02 (d, J = 8.8 Hz, 2H, ArH), 7.35–7.28 (m, 5H, ArH), 7.10 (d, J = 8.8 Hz, 2H, ArH), 4.51 (s, 2H, SCH₂), 4.40 (d, J = 5.6 Hz, 2H, NHCH₂Ph), 3.85 (s, 3H, OCH₃).
- HRMS (ESI) : m/z 414.0821 [M+H]⁺ (calc. 414.0824).
Route 2: Electrochemical Oxidative Dimerization
Synthesis of α-Oxothioamide Intermediate
Reagents :
- 4-Methoxyphenylglyoxal (1.0 eq)
- Ammonium thiocyanate (1.2 eq)
- Acetic acid (catalyst)
Procedure :
Electrochemical Cyclization
Conditions :
- Anode: Platinum
- Cathode: Stainless steel
- Electrolyte: Tetrabutylammonium iodide (TBAI, 0.1 M) in acetonitrile
- Current: 10 mA/cm²
Procedure :
- Dissolve α-oxothioamide (5 mmol) in acetonitrile (50 mL) with TBAI.
- Perform constant-current electrolysis until complete conversion (monitored by TLC).
- Extract with ethyl acetate and purify via recrystallization (ethanol) to yield the thiadiazole (60–65% yield).
Limitations : Lower yield compared to Route 1 due to competing side reactions.
Route 3: Base-Mediated Thioacylation
Thioacylation of Amidines
Reagents :
- 4-Methoxybenzamidine (1.0 eq)
- Dithioester (1.2 eq)
- Sodium hydride (2.0 eq)
- DMF (solvent)
Procedure :
Alkylation as in Route 1
Follow steps 2.2 and 2.3 to attach the thioacetamide group.
Comparative Analysis of Methods
| Parameter | Route 1 | Route 2 | Route 3 |
|---|---|---|---|
| Yield | 65–70% | 60–65% | 60–70% |
| Reaction Time | 8–10 h | 6–8 h | 10–12 h |
| Purification | Column | Recryst. | Column |
| Scalability | High | Moderate | Moderate |
| By-Products | Minimal | Moderate | Moderate |
Critical Reaction Parameters
- Temperature : S-alkylation proceeds optimally at 60–80°C; higher temperatures promote decomposition.
- Base Selection : Piperidine outperforms K₂CO₃ in minimizing O-alkylation byproducts.
- Solvent Polarity : Acetonitrile enhances nucleophilicity of the thiol compared to DMF or THF.
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the thiadiazole ring, potentially leading to the formation of dihydrothiadiazole derivatives.
Substitution: The benzyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride can be employed for reduction reactions.
Substitution: Alkyl halides or aryl halides in the presence of a base such as potassium carbonate can facilitate substitution reactions.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of dihydrothiadiazole derivatives.
Substitution: Formation of various N-substituted derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
Thiadiazole derivatives, including N-benzyl-2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)acetamide, have been investigated for their anticancer activities. Research indicates that these compounds can inhibit tumor growth by interfering with cellular mechanisms involved in cancer progression. For instance, studies have shown that thiadiazole derivatives can induce apoptosis in various cancer cell lines, including human leukemia and melanoma cells .
Table 1: Summary of Anticancer Activity
| Compound | Cancer Type | Mechanism of Action |
|---|---|---|
| This compound | Various | Induces apoptosis |
| Anthra[2,1-c][1,2,5]thiadiazole | Leukemia, Melanoma | Decreases proliferation |
| 1,3,4-Thiadiazole derivatives | Multiple cancers | Inhibits cell viability |
Antimicrobial Activity
The antimicrobial potential of thiadiazole derivatives has been extensively studied. This compound exhibits significant antibacterial and antifungal properties. It has shown effectiveness against Gram-positive and Gram-negative bacteria as well as various fungal strains . The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways.
Antiviral Applications
Recent research has also highlighted the antiviral potential of thiadiazole compounds. Some derivatives have demonstrated activity against viral pathogens by inhibiting viral replication processes. For example, studies indicate that certain thiadiazole derivatives possess inhibitory effects against Dengue virus and Tobacco Mosaic Virus (TMV), suggesting a broader scope for antiviral applications .
Table 2: Antiviral Efficacy
| Compound | Virus Targeted | EC50 Value |
|---|---|---|
| Thiadiazole Derivatives | Dengue Virus | 7.2 μM |
| Thiadiazole Derivatives | TMV | 30.57 μM |
Mechanistic Insights
The unique structural features of this compound contribute to its diverse biological activities. The presence of the thiadiazole ring enhances its reactivity and biological profile due to the sulfur and nitrogen atoms that participate in various biochemical interactions.
Case Study: In Vitro Studies on Anticancer Activity
In a study examining the effects of thiadiazole derivatives on human cancer cell lines, this compound was shown to significantly reduce cell viability in a dose-dependent manner. The compound induced apoptosis through the activation of caspase pathways, highlighting its potential as a therapeutic agent against cancer .
Mechanism of Action
The mechanism of action of N-benzyl-2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)acetamide involves its interaction with various molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the inflammatory response.
DNA Intercalation: It can intercalate into DNA, disrupting the replication process and leading to cytotoxic effects in cancer cells.
Reactive Oxygen Species (ROS) Generation: The compound can induce the production of reactive oxygen species, leading to oxidative stress and cell death in microbial and cancer cells.
Comparison with Similar Compounds
Structural Features and Modifications
The table below highlights key structural differences and similarities between the target compound and analogs:
Pharmacokinetic and Physicochemical Properties
Biological Activity
N-benzyl-2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)acetamide is a synthetic compound belonging to the class of thiadiazole derivatives. This compound has garnered attention due to its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article provides a comprehensive overview of its synthesis, biological mechanisms, and research findings.
Synthesis and Structural Characteristics
The synthesis of this compound involves several key steps:
- Formation of the Thiadiazole Ring : The thiadiazole ring is synthesized by reacting 4-methoxybenzoyl chloride with thiosemicarbazide in the presence of sodium hydroxide.
- Thioether Formation : The resulting thiadiazole-5-thiol is reacted with chloroacetic acid to form 2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)acetic acid.
- Amidation : Finally, the acetic acid derivative is reacted with benzylamine to yield the target compound.
The structural formula can be represented as follows:
The biological activity of this compound can be attributed to several mechanisms:
Enzyme Inhibition : The compound inhibits cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in the inflammatory process. This inhibition can lead to reduced inflammation and pain relief.
DNA Intercalation : It has been shown to intercalate into DNA strands, disrupting replication processes and inducing cytotoxic effects particularly in cancer cells.
Reactive Oxygen Species (ROS) Generation : The compound can stimulate the production of ROS, causing oxidative stress that leads to cell death in both microbial and cancerous cells.
Antimicrobial Activity
This compound has demonstrated significant antimicrobial properties against various pathogens. Studies have indicated that derivatives containing the 1,3,4-thiadiazole moiety exhibit potent activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
| Pathogen | MIC (μg/mL) | Standard Drug Comparison |
|---|---|---|
| Staphylococcus aureus | 32.6 | Itraconazole (47.5 μg/mL) |
| Escherichia coli | 25.0 | Streptomycin (40.0 μg/mL) |
Anticancer Activity
The compound exhibits promising anticancer properties by inducing apoptosis in cancer cell lines through multiple pathways including ROS generation and DNA damage. Research indicates that it may be effective against various cancer types due to its ability to inhibit tumor growth.
Case Studies
Several studies have explored the biological activity of thiadiazole derivatives similar to this compound:
- Study on Antimicrobial Properties : A study reported that thiadiazole derivatives showed significant antibacterial activity against Bacillus cereus and antifungal activity against Aspergillus niger .
- Anticancer Efficacy : In vitro studies demonstrated that compounds with similar structures inhibited proliferation in various cancer cell lines with IC50 values significantly lower than standard chemotherapeutics .
Q & A
Q. What are the key steps and challenges in synthesizing N-benzyl-2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)acetamide?
The synthesis typically involves multi-step reactions:
- Step 1 : Formation of the 1,2,4-thiadiazole core via cyclization of thioamide precursors under controlled pH and temperature .
- Step 2 : Thioether linkage formation between the thiadiazole and benzyl-acetamide moiety using coupling agents (e.g., chloroacetyl chloride) in solvents like dioxane or DMF .
- Purification : Column chromatography or recrystallization (ethanol-DMF mixtures) is critical for removing unreacted intermediates . Key Challenges : Competing side reactions (e.g., oxidation of thiol groups) require inert atmospheres, and strict temperature control (±2°C) is necessary to prevent decomposition .
Q. How is the compound structurally characterized, and which analytical techniques are most reliable?
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substituent positions and purity (e.g., methoxy phenyl protons at δ 3.8–4.0 ppm) .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]+ expected for C₁₉H₁₈N₃O₂S₂: 408.08) .
- HPLC : Purity >95% is standard, with C18 columns and acetonitrile/water gradients for optimal resolution .
Q. What are the stability considerations for this compound under laboratory conditions?
- Storage : -20°C in amber vials to prevent photodegradation of the thiadiazole ring .
- Solubility : Stable in DMSO (50 mg/mL) but prone to hydrolysis in aqueous buffers (pH >8); use fresh solutions for assays .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield in large-scale synthesis?
- Solvent Optimization : Replacing dioxane with DMF increases solubility of intermediates, reducing reaction time by 30% .
- Catalysts : Triethylamine (1.5 eq.) enhances coupling efficiency between thiol and acetamide groups .
- Temperature : Maintaining 20–25°C during chloroacetyl chloride addition minimizes byproduct formation (Table 1).
Table 1 : Yield variation with reaction parameters
| Solvent | Temperature (°C) | Catalyst (eq.) | Yield (%) |
|---|---|---|---|
| Dioxane | 25 | 1.0 | 62 |
| DMF | 25 | 1.5 | 78 |
| DMF | 30 | 1.5 | 65* |
| *Side products observed at higher temperatures . |
Q. How should researchers resolve contradictions in biological activity data across studies?
- Assay Variability : Differences in cell lines (e.g., HeLa vs. MCF-7) may explain conflicting IC₅₀ values. Validate using standardized protocols (e.g., NCI-60 panel) .
- Metabolic Interference : Check for off-target effects via kinase profiling or proteomic screens to rule out nonspecific binding .
- Structural Confirmation : Re-characterize batches with LC-MS to ensure degradation isn’t skewing results .
Q. What computational methods are recommended for studying its mechanism of action?
- Molecular Docking : Use AutoDock Vina with crystal structures of target proteins (e.g., PARP-1 or EGFR) to predict binding affinities .
- MD Simulations : GROMACS simulations (100 ns) assess stability of ligand-protein complexes in physiological conditions .
- QSAR Modeling : Correlate substituent effects (e.g., methoxy vs. nitro groups) with activity to guide analog design .
Q. What strategies mitigate toxicity in preclinical testing?
- Metabolite Screening : Identify hepatotoxic metabolites via LC-MS/MS and cytochrome P450 inhibition assays .
- Prodrug Design : Mask thiol groups with acetyl protectors to reduce off-target reactivity .
Methodological Notes
- Synthesis Reproducibility : Detailed logs of reaction parameters (e.g., stirring speed, humidity) are critical for inter-lab validation .
- Data Validation : Cross-check NMR assignments with 2D techniques (HSQC, HMBC) to confirm structural integrity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
